molecular formula C16H17ClN2O2 B13032804 Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate

Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate

Cat. No.: B13032804
M. Wt: 304.77 g/mol
InChI Key: SYUGPSOWECXUMV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is an organic compound with the molecular formula C15H18ClN3O2. This compound is notable for its structural complexity, featuring a tert-butyl ester group, an amino group, and a chloropyridine moiety. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(6-amino-3-chloropyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, pyridines, and biaryl compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-amino-3-pyridyl)benzoate
  • Tert-butyl 4-(6-chloropyridin-2-yl)benzoate
  • Tert-butyl 4-(6-amino-3-chloropyridin-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is unique due to the presence of both an amino group and a chloropyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

tert-butyl 4-(6-amino-3-chloropyridin-2-yl)benzoate

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)11-6-4-10(5-7-11)14-12(17)8-9-13(18)19-14/h4-9H,1-3H3,(H2,18,19)

InChI Key

SYUGPSOWECXUMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Cl

Origin of Product

United States

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